O-Methyl dichlorothiophosphate

Descripción general

Descripción

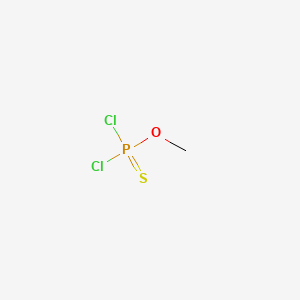

O-Methyl dichlorothiophosphate, also known as phosphorodichloridothioic acid, O-methyl ester, is a chemical compound with the molecular formula CH₃Cl₂OPS and a molecular weight of 164.98 g/mol . It is a colorless to yellowish liquid that is primarily used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and insecticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-Methyl dichlorothiophosphate is typically synthesized by the reaction of phosphorus trichloride with methanol at low temperatures . The reaction is carried out under rapid stirring, with methanol being added dropwise to phosphorus trichloride at approximately -10°C. The reaction temperature is maintained at around -5°C to -1°C . After the addition of methanol, the reaction mixture is stirred for an additional 10 minutes at the same temperature. The resulting reaction solution is then transferred to a washing tank containing cold water at about 0°C, stirred for about 2 minutes, and then separated to obtain the oil layer, which is this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced equipment and automation helps in maintaining the desired reaction parameters and improving the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: O-Methyl dichlorothiophosphate undergoes various chemical reactions, including substitution and hydrolysis . It is known to react with nucleophiles, such as alcohols and amines, to form corresponding O-substituted aryl-O-methyl-O-propargyl thiophosphates . These reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alcohols, amines, and other nucleophiles . The reactions are usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired products. Solvents such as dichloromethane and toluene are often used to dissolve the reactants and provide a suitable medium for the reactions .

Major Products Formed: The major products formed from the reactions of this compound include O-substituted aryl-O-methyl-O-propargyl thiophosphates, which exhibit excellent insecticidal activity against aphids . These products are valuable intermediates in the synthesis of various organophosphorus pesticides and insecticides .

Aplicaciones Científicas De Investigación

Immunoassays for Pesticide Detection

One of the primary applications of O-Methyl dichlorothiophosphate is in the development of immunoassays for detecting organophosphate pesticides. Researchers have utilized OMDTP to create haptens that can be used in enzyme-linked immunosorbent assays (ELISA). For example, a study developed a competitive ELISA for bromophos-ethyl, a related organophosphate insecticide, by synthesizing haptens from OMDTP derivatives. This method demonstrated high sensitivity and specificity for detecting pesticide residues in food and environmental samples .

Table 1: Summary of Immunoassay Applications

| Application | Target Compound | Detection Method | Sensitivity |

|---|---|---|---|

| ELISA | Bromophos-ethyl | Competitive ELISA | IC50 values optimized |

| Haptens Synthesis | Various OP pesticides | Immunochemical assays | High yield synthesis |

Chemical Synthesis

OMDTP serves as a critical reagent in organic synthesis, particularly in the preparation of phosphonates and phosphonothioates. It can react with phenols and amino acids to form various derivatives, which are useful in synthesizing biologically active compounds. For instance, a study highlighted a simplified method for synthesizing haptens for several organophosphate pesticides using OMDTP, which involved fewer steps and higher yields compared to traditional methods .

The ability to detect organophosphate residues in environmental samples is crucial for assessing contamination levels and ensuring food safety. The use of immunoassays developed from OMDTP derivatives allows for rapid screening of pesticide residues in agricultural products and environmental matrices. This application is particularly relevant given the increasing regulatory scrutiny on pesticide usage and its impact on health and the environment .

Case Studies

Several case studies illustrate the practical applications of OMDTP:

- A study conducted by researchers at Kyungpook National University developed an ELISA method that utilized OMDTP-derived haptens to detect bromophos-ethyl in agricultural products. The method showed promising results with low detection limits, highlighting its potential for field applications .

- Another research effort focused on synthesizing protected oligonucleotides using methylphosphonic dichloride as an intermediate, showcasing the versatility of organophosphorus compounds like OMDTP in biochemical research .

Mecanismo De Acción

The mechanism of action of O-Methyl dichlorothiophosphate involves its interaction with nucleophiles, leading to the formation of O-substituted aryl-O-methyl-O-propargyl thiophosphates . These compounds exhibit insecticidal activity by targeting the nervous system of insects, disrupting their normal physiological functions and leading to their death . The molecular targets and pathways involved in this process are primarily related to the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system .

Comparación Con Compuestos Similares

O-Methyl dichlorothiophosphate is similar to other organophosphorus compounds, such as ethyl dichlorothiophosphate and phenyl dichlorothiophosphate . it is unique in its ability to form O-substituted aryl-O-methyl-O-propargyl thiophosphates, which exhibit superior insecticidal activity . Other similar compounds include dichloromethoxyphosphine sulfide and dichloro (methoxy)phosphine sulfide . These compounds share similar chemical properties but differ in their specific applications and effectiveness as insecticides .

Actividad Biológica

O-Methyl dichlorothiophosphate (OMDCP) is an organophosphate compound noted for its application as a pesticide and its potential biological implications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CH₃Cl₂OPS

- Molecular Weight : 158.98 g/mol

- Density : 1.353 g/mL at 25 °C

- Hazard Classifications : Acute Toxicity (Class 3 and 4), Skin Corrosion (Class 1B) .

OMDCP acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system, which can cause various physiological effects.

Key Mechanisms:

- AChE Inhibition : OMDCP binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.

- Neurotoxicity : The resultant overstimulation can lead to symptoms such as muscle twitching, respiratory failure, and potentially death if exposure is significant .

Toxicological Studies

Numerous studies have assessed the toxicity of OMDCP, revealing its acute and chronic effects on various biological systems:

- Acute Toxicity :

- Chronic Effects :

- Environmental Impact :

Study 1: Neurotoxic Effects in Rodents

A study investigated the neurotoxic effects of OMDCP on rats. The results indicated significant behavioral changes and neurochemical alterations following exposure. The study highlighted the compound's potential to induce oxidative stress in neuronal cells.

| Parameter | Control Group | OMDCP Group |

|---|---|---|

| Body Weight (g) | 250 ± 10 | 220 ± 15 |

| Cholinesterase Activity (µmol/min/g) | 3.5 ± 0.5 | 1.2 ± 0.3 |

| Oxidative Stress Markers (µM) | 0.5 ± 0.1 | 2.5 ± 0.4 |

Study 2: Environmental Toxicity

Research conducted on aquatic ecosystems revealed that OMDCP negatively affects fish populations, leading to decreased reproductive success and increased mortality rates in larval stages.

| Fish Species | LC50 (mg/L) | Reproductive Success (%) |

|---|---|---|

| Species A | 0.8 | 20 |

| Species B | 1.2 | 15 |

Propiedades

IUPAC Name |

dichloro-methoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTWJPDCJVKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179892 | |

| Record name | Phosphorodichloridothioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2523-94-6 | |

| Record name | Methyl dichlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2523-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridothioic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridothioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.